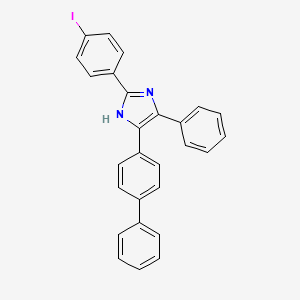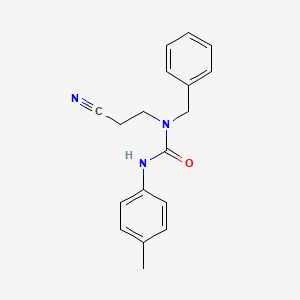![molecular formula C6H8N4O2 B5196984 7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane](/img/structure/B5196984.png)
7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane, commonly known as nitroquipazine, is a chemical compound that belongs to the class of phenylpiperazines. Nitroquipazine is a potent inhibitor of serotonin transporter (SERT), which makes it a promising molecule for the treatment of various psychiatric disorders.
Mécanisme D'action
Nitroquipazine binds to the 7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane with high affinity and inhibits the reuptake of serotonin into the presynaptic neuron. This results in an increase in the extracellular levels of serotonin, which activates the postsynaptic serotonin receptors. The activation of serotonin receptors leads to a cascade of intracellular signaling events that ultimately result in the therapeutic effects of nitroquipazine.
Biochemical and Physiological Effects:
Nitroquipazine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the extracellular levels of serotonin and dopamine in the brain, which can lead to improvements in mood and behavior. Nitroquipazine has also been shown to have neuroprotective effects and can prevent the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Nitroquipazine is a potent and selective inhibitor of 7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane, which makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, the compound has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the compound has a high affinity for 7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane, which can make it difficult to distinguish between the effects of nitroquipazine and other compounds that bind to 7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane.
Orientations Futures
There are several future directions for the research on nitroquipazine. One potential application of the compound is in the treatment of depression and other psychiatric disorders. Nitroquipazine has been shown to have similar effects to SSRIs, which are commonly used as antidepressants. However, nitroquipazine may have advantages over SSRIs, such as a faster onset of action and fewer side effects.
Another potential application of nitroquipazine is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Nitroquipazine has been shown to have neuroprotective effects and can prevent the damage caused by oxidative stress and inflammation. This makes it a promising candidate for the development of new therapies for neurodegenerative diseases.
In conclusion, nitroquipazine is a promising molecule with a wide range of potential therapeutic applications. The compound has been extensively studied for its effects on serotonin and has shown promising results in the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the mechanism of action of nitroquipazine and to explore its potential therapeutic applications.
Méthodes De Synthèse
Nitroquipazine can be synthesized by the reaction of 1,2,3,6-tetrahydro-4-pyridyl)-pyridine with 4-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of nitroquipazine as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Nitroquipazine has been extensively studied for its potential therapeutic applications in various psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder (OCD). The compound has been shown to increase the extracellular levels of serotonin in the brain by inhibiting the reuptake of serotonin by 7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane. This effect is similar to the action of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.
Propriétés
IUPAC Name |
7-nitro-1,3,5-triazatetracyclo[3.3.1.03,9.07,9]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-1-7-3-9-4-8(2-5)6(5,7)9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVRRWKJGCYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3C24N1CN4C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![3-(benzyloxy)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5196929.png)
![N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5196930.png)
![2'-allyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5196939.png)

![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5196964.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5196977.png)
![4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
![1-benzyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197001.png)